芒哈斯林

描述

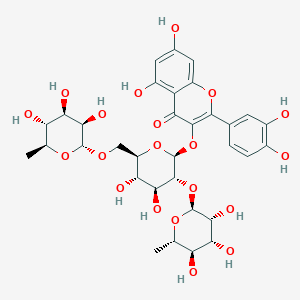

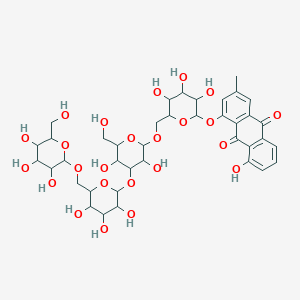

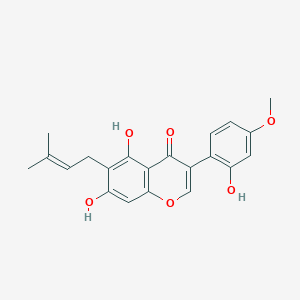

Manghaslin is a flavonoid glycoside . It belongs to the class of organic compounds known as flavonoid-3-o-glycosides, which are phenolic compounds containing a flavonoid moiety O-glycosidically linked to a carbohydrate moiety at the C3-position . It has anti-inflammatory activities and shows inhibitory activity against AChE with an IC50 of 94.92 µM .

Molecular Structure Analysis

The molecular structure of Manghaslin is complex, with a molecular weight of 756.66 and a formula of C33H40O20 .Chemical Reactions Analysis

Manghaslin shows inhibitory activity against AChE . It reduces the release of NO in LPS-stimulated macrophages and also decreases the levels of TNF-α and Neopterin .Physical And Chemical Properties Analysis

Manghaslin has a molecular weight of 756.66 and a formula of C33H40O20 . More detailed physical and chemical properties are not available in the search results.科学研究应用

植物化学分析

在智利种植的山木瓜(Vasconcellea pubescens A. DC.)果实中发现了一种槲皮素糖苷——芒哈斯林。通过选择性分级和使用自由基清除剂1,1-二苯基-2-苯基肼(DPPH)作为引导测定的过程,发现了这一成果。芒哈斯林的鉴定,以及其他19种酚类化合物的发现,有助于了解这种重要水果作物的低分子量成分,揭示了这些水果中丰富的植物化学多样性(Simirgiotis, Caligari, & Schmeda-Hirschmann, 2009)。

新类黄酮三糖苷的发现

芒哈斯林还从芒哈斯树叶中分离出来,另外还有一种黄酮三糖苷——克利托林。通过化学和气相色谱-质谱研究,发现了这些化合物。这些化合物的结构阐明增进了对芒哈斯树化学成分的理解,并有助于扩大对夹竹桃科植物中黄酮类化合物的认识(Sakushima, Hisada, Ogihara, & Nishibe, 1980)。

抗炎活性

对芒哈斯树甲醇提取物(包括芒哈斯林)的研究表明,通过靶向AP-1途径中的c-Jun N末端激酶,展现了抗炎活性。这项研究突显了含有芒哈斯林的提取物在治疗炎症性疾病和高血压的临床症状方面的潜力,为这种传统药用植物的分子和细胞机制提供了深入的见解(Yi, Cho, & Kim, 2016)。

未来方向

The future directions of Manghaslin research could involve further exploration of its anti-inflammatory activities and its potential as a skin lightening agent . Additionally, its melanin-suppressing effect on zebrafish without cytotoxicity suggests it could be a promising candidate for melanoma treatment .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21+,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-MAWNCODISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318331 | |

| Record name | Manghaslin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manghaslin | |

CAS RN |

55696-57-6 | |

| Record name | Manghaslin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55696-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manghaslin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)